2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride
Description
2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C16H24ClN. It is a spirocyclic amine, characterized by a unique structure where a nitrogen atom is part of a spiro ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
2-benzyl-3-methyl-2-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N.ClH/c1-14-16(10-6-3-7-11-16)13-17(14)12-15-8-4-2-5-9-15;/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNVPWJHFXLETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCCCC2)CN1CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329187-46-4 | |
| Record name | 2-Azaspiro[3.5]nonane, 1-methyl-2-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329187-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.
Introduction of the benzyl group: This step involves the alkylation of the nitrogen atom in the spirocyclic core with a benzyl halide under basic conditions.
Methylation of the nitrogen atom: The nitrogen atom is further methylated using a methylating agent such as methyl iodide.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.5]nonane hydrochloride: Lacks the benzyl and methyl groups, making it less complex.
1-benzyl-2-azaspiro[3.5]nonane hydrochloride: Similar structure but without the methyl group on the nitrogen atom.
2-benzyl-1-azaspiro[3.5]nonane hydrochloride: Lacks the methyl group on the nitrogen atom.
Uniqueness
2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, which may confer distinct biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
